Cas no 7148-05-2 (1-Piperazinepropanoicacid, 4-methyl-, ethyl ester)

1-Piperazinepropanoicacid, 4-methyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinepropanoicacid, 4-methyl-, ethyl ester
- 3-(4-methyl-piperazin-1-yl)-propionic acid ethyl ester
- 3-(4-methyl-piperazino)-propionic acid ethyl ester
- 3-(4-Methyl-piperazino)-propionsaeure-aethylester
- AC1L5KWM
- AC1Q658E
- AR-1I8641
- CTK5D4280
- NSC26585
- SureCN8002029
- β-(4-Methylpiperazino-1)-propionsaeureethylester
- MFCD00785764
- 3-(4-METHYL-PIPERAZIN-1-YL)-PROPIONIC ACID ETHYLESTER
- DTXSID90282575
- SCHEMBL8002029
- AKOS008960379
- SY022673
- 7148-05-2
- ethyl3-(4-methylpiperazin-1-yl)propanoate
- ethyl 3-(4-methylpiperazin-1-yl)propanoate
- A914614
- NSC-26585
- CS-0317278
- FS-5220
- 1-Piperazinepropanoic acid, 4-methyl-, ethyl ester
- AC6674
- 1-Piperazinepropanoicacid,4-methyl-,ethyl ester
- Ethyl 3-(4-Methyl-1-piperazinyl)propanoate
- STL253593
- Ethyl3-(4-Methyl-1-piperazinyl)propanoate
-
- MDL: MFCD00785764
- Inchi: InChI=1S/C10H20N2O2/c1-3-14-10(13)4-5-12-8-6-11(2)7-9-12/h3-9H2,1-2H3
- InChI Key: WQLYUEPNQYYYIH-UHFFFAOYSA-N
- SMILES: CCOC(=O)CCN1CCN(C)CC1
Computed Properties
- Exact Mass: 200.15200
- Monoisotopic Mass: 200.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 32.8Ų
Experimental Properties
- Density: 1.005
- Boiling Point: 74℃(lit.)
- Flash Point: 119°C
- Refractive Index: 1.467
- PSA: 32.78000
- LogP: 0.06280
1-Piperazinepropanoicacid, 4-methyl-, ethyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Piperazinepropanoicacid, 4-methyl-, ethyl ester Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Piperazinepropanoicacid, 4-methyl-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB305115-2 g |
3-(4-Methyl-piperazin-1-yl)-propionic acid ethyl ester, 98%; . |
7148-05-2 | 98% | 2g |
€150.00 | 2023-04-26 | |
abcr | AB305115-10 g |
3-(4-Methyl-piperazin-1-yl)-propionic acid ethyl ester, 98%; . |
7148-05-2 | 98% | 10g |
€496.50 | 2023-04-26 | |
Chemenu | CM524408-1g |
Ethyl 3-(4-methylpiperazin-1-yl)propanoate |
7148-05-2 | 97% | 1g |
$69 | 2022-08-31 | |
eNovation Chemicals LLC | D255593-5g |
Ethyl 3-(4-Methyl-1-piperazinyl)propanoate |
7148-05-2 | 95% | 5g |
$715 | 2024-07-20 | |
Ambeed | A313494-5g |
Ethyl 3-(4-methylpiperazin-1-yl)propanoate |
7148-05-2 | 97% | 5g |
$215.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387948-5g |
Ethyl 3-(4-methylpiperazin-1-yl)propanoate |
7148-05-2 | 98% | 5g |
¥4550.00 | 2024-05-02 | |
A2B Chem LLC | AH14839-1g |
Ethyl 3-(4-methylpiperazin-1-yl)propanoate |
7148-05-2 | >98% | 1g |
$195.00 | 2024-04-19 | |
Crysdot LLC | CD11068231-5g |
Ethyl 3-(4-methylpiperazin-1-yl)propanoate |
7148-05-2 | 97% | 5g |
$413 | 2024-07-18 | |
abcr | AB305115-5 g |
3-(4-Methyl-piperazin-1-yl)-propionic acid ethyl ester, 98%; . |
7148-05-2 | 98% | 5g |
€304.80 | 2023-04-26 | |
Chemenu | CM524408-5g |
Ethyl 3-(4-methylpiperazin-1-yl)propanoate |
7148-05-2 | 97% | 5g |
$237 | 2022-08-31 |
1-Piperazinepropanoicacid, 4-methyl-, ethyl ester Related Literature
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
Additional information on 1-Piperazinepropanoicacid, 4-methyl-, ethyl ester
1-Piperazinepropanoic acid, 4-methyl-, ethyl ester (CAS No. 7148-05-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
1-Piperazinepropanoic acid, 4-methyl-, ethyl ester, identified by its Chemical Abstracts Service (CAS) number 7148-05-2, is a compound of significant interest in the realms of chemical biology and pharmaceutical innovation. This compound, belonging to the piperazine derivative family, exhibits unique structural and functional properties that make it a valuable candidate for various research applications. The molecular structure incorporates both a piperazine ring and a carboxylic acid ester moiety, which contribute to its versatility in synthetic chemistry and biological interactions.
The piperazinepropanoic acid, 4-methyl-, ethyl ester moiety is particularly noteworthy due to its ability to engage in multiple hydrogen bonding interactions, a feature that enhances its solubility and reactivity in aqueous environments. This characteristic is particularly advantageous in drug design, where bioavailability and interaction with biological targets are critical factors. The presence of the 4-methyl group further modulates the electronic properties of the molecule, influencing its binding affinity and metabolic stability.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of piperazine derivatives for their potential therapeutic applications. 1-Piperazinepropanoic acid, 4-methyl-, ethyl ester has been investigated for its role in developing novel compounds targeting neurological disorders, infectious diseases, and inflammatory conditions. Its structural framework allows for modifications that can fine-tune pharmacokinetic profiles, making it a promising scaffold for drug discovery.
One of the most compelling aspects of 1-piperazinepropanoic acid, 4-methyl-, ethyl ester is its utility as an intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to create derivatives with enhanced binding affinity to specific biological receptors. For instance, studies have demonstrated its potential in designing ligands for G-protein coupled receptors (GPCRs), which are involved in a myriad of physiological processes. The ability to modify the ethyl ester group provides further flexibility, enabling chemists to explore a wide range of functionalizations.
The compound's relevance extends beyond academic research; it has found practical applications in industrial settings as well. Its stability under various conditions makes it suitable for large-scale synthesis processes. Additionally, its compatibility with green chemistry principles has led to interest in using 1-piperazinepropanoic acid, 4-methyl-, ethyl ester as a building block in environmentally friendly synthetic routes.
Recent advancements in computational chemistry have further enhanced the understanding of 1-piperazinepropanoic acid, 4-methyl-, ethyl ester's properties. Molecular modeling studies have provided insights into its interaction with biological targets at an atomic level. These simulations have been instrumental in predicting how structural modifications might impact its pharmacological activity. Such high-resolution data are invaluable for medicinal chemists aiming to optimize lead compounds.
The synthesis of 1-piperazinepropanoic acid, 4-methyl-, ethyl ester itself is an area of active investigation. Researchers have developed efficient synthetic pathways that minimize waste and maximize yield. These methods often involve multi-step reactions that highlight the compound's reactivity at different functional groups. The development of such protocols aligns with the growing emphasis on sustainable chemistry practices.
In conclusion,1-Piperazinepropanoic acid, 4-methyl-, ethyl ester (CAS No. 7148-05-2) represents a fascinating compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in addressing some of the most pressing challenges in modern medicine.
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